Cas no 1006352-79-9 ((1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine)
1006352-79-9 structure
Product Name:(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine
Numéro CAS:1006352-79-9
Le MF:C14H18FN3
Mégawatts:247.31122636795
MDL:MFCD04968223
CID:2621377
PubChem ID:19614641
Update Time:2025-06-14
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Propriétés chimiques et physiques
Nom et identifiant
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- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine
- [(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
- EN300-229186
- [(1-ethyl-3-methylpyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
- CS-0439658
- N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-(4-FLUOROBENZYL)AMINE
- 1006352-79-9
- STK349395
- N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
- 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine
- BBL039830
- AKOS000306800
- N-[(1-ethyl-3-methyl-pyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine
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- MDL: MFCD04968223
- Piscine à noyau: 1S/C14H18FN3/c1-3-18-10-13(11(2)17-18)9-16-8-12-4-6-14(15)7-5-12/h4-7,10,16H,3,8-9H2,1-2H3
- La clé Inchi: DAAZCCCEDCNOII-UHFFFAOYSA-N
- Sourire: FC1C=CC(=CC=1)CNCC1=CN(CC)N=C1C
Propriétés calculées
- Qualité précise: 247.14847575Da
- Masse isotopique unique: 247.14847575Da
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 5
- Complexité: 241
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 1.9
- Surface topologique des pôles: 29.9Ų
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC410421-1g |
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-N-(4-fluorobenzyl)methanamine |
1006352-79-9 | 1g |
£445.00 | 2023-09-02 | ||
| Enamine | EN300-229186-1g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 1g |
$482.0 | 2023-09-15 | ||
| Enamine | EN300-229186-5g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 5g |
$1279.0 | 2023-09-15 | ||
| Enamine | EN300-229186-10g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 10g |
$2348.0 | 2023-09-15 | ||
| Enamine | EN300-229186-0.05g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 95% | 0.05g |
$112.0 | 2024-06-20 | |
| Enamine | EN300-229186-0.1g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 95% | 0.1g |
$167.0 | 2024-06-20 | |
| Enamine | EN300-229186-0.25g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 95% | 0.25g |
$238.0 | 2024-06-20 | |
| Enamine | EN300-229186-0.5g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 95% | 0.5g |
$376.0 | 2024-06-20 | |
| Enamine | EN300-229186-1.0g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 95% | 1.0g |
$482.0 | 2024-06-20 | |
| Enamine | EN300-229186-2.5g |
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine |
1006352-79-9 | 95% | 2.5g |
$781.0 | 2024-06-20 |
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl(4-fluorophenyl)methylamine Littérature connexe
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Hui Liu,Deyong Su,Guolin Cheng,Jimin Xu,Xinyan Wang,Yuefei Hu Org. Biomol. Chem., 2010,8, 1899-1904
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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